molecular formula C20H24N4O3S B4029244 N-benzyl-N'-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide

N-benzyl-N'-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B4029244
M. Wt: 400.5 g/mol
InChI Key: MKRPYDLFOADBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-N'-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide is 400.15691181 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Antipsychotic Agents

Research into piperazine derivatives, such as N-benzyl-N'-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide, has led to the development of potential atypical antipsychotic agents. These compounds have shown promise in behavioral models predictive of antipsychotic efficacy, suggesting a reduced induction of extrapyramidal side effects in humans, which is a significant advancement in treating psychiatric disorders (J. Bolós et al., 1996).

Analytical Derivatization in Liquid Chromatography

Piperazine derivatives have been synthesized for use as derivatization reagents in liquid chromatography. These compounds contain fluorophores for sensitive detection after tagging to an analyte and tertiary amino functions for easy removal after derivatization, enhancing analytical methodologies for various substances (Hsin‐Lung Wu et al., 1997).

Antimicrobial and Antifungal Applications

Derivatives of piperazine have been synthesized and evaluated for antimicrobial and antifungal activities. Some derivatives demonstrated significant inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents (V. Tomar et al., 2007).

Antihelmintic Activity

Studies on piperazine-2,3-dione derivatives have revealed their potential anthelmintic activity against parasites such as Enterobiuos vermicularis and Fasciola hepatica. These findings suggest a promising avenue for developing new treatments for parasitic infections (M. Hussein & A. K. Diab, 2005).

Antidepressant Metabolism

Research into the oxidative metabolism of novel antidepressants has identified piperazine derivatives as key intermediates. Understanding their metabolic pathways has implications for developing more effective and safer antidepressant therapies, highlighting the compound's significance in pharmacology (Mette G. Hvenegaard et al., 2012).

Properties

IUPAC Name

N'-benzyl-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c25-18(19(26)22-15-16-5-2-1-3-6-16)21-8-9-23-10-12-24(13-11-23)20(27)17-7-4-14-28-17/h1-7,14H,8-13,15H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRPYDLFOADBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-N'-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide
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